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Compound of Interest

Compound Name: LLK203

Cat. No.: B12369726

A Novel Strategy in Breast Cancer Therapy

The compound LLK203 has emerged as a potent dual-target inhibitor of Ubiquitin-Specific
Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8), demonstrating significant
potential in the context of breast cancer treatment. Developed as a derivative of the initial dual-
target inhibitor ML364, LLK203 exhibits enhanced inhibitory activity, with a four-fold and nine-
fold increase in potency against USP2 and USP8, respectively.[1] This heightened efficacy
translates to pronounced anti-tumor effects, including the degradation of key oncoproteins,
inhibition of cancer cell proliferation, and in vivo tumor growth reduction.[1]

This technical guide provides a comprehensive overview of the dual-target inhibition of USP2
and USP8 by LLK203, detailing its mechanism of action, summarizing key quantitative data,
and outlining the experimental protocols used to characterize its activity. This document is
intended for researchers, scientists, and drug development professionals in the field of
oncology and medicinal chemistry.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and
cellular effects of LLK203.

Table 1: In Vitro Inhibitory Activity of LLK203
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Fold Increase in

Target LLK203 IC50 (pM) ML364 IC50 (uM) Potency (LLK203
vs. ML364)
Not explicitly stated,
UsSP2 0.89 but LLK203 is 4-fold 4
more potent
Not explicitly stated,
USP8 0.52 but LLK203 is 9-fold 9

more potent

Table 2: Cellular Activity of LLK203 in Breast Cancer Cells

LLK203 .
. . Incubation o
Cell Line Assay Concentration Ti Key Findings
ime
(M)
o High inhibitory
MCF-7 Cytotoxicity 3.4 (IC50) 36 hours o
activity
Lower
MCF-10A (non- o cytotoxicity
Cytotoxicity 20.4 (IC50) 36 hours

tumorigenic)

towards normal

cells

Dose-dependent

Protein .
MCF-7 ) 2,5, 10, 30,50 24 hours degradation of
Degradation
ERa and Her2
_ Increased ratio of
MCF-7 Apoptosis 10, 30, 50 24 hours )
apoptotic cells
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Robust inhibition
Colony
MCF-7 ) 10 7 days of clone
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Table 3: In Vivo Efficacy of LLK203

LLK203
. Treatment
Animal Model Tumor Type Dosage and . Outcome
. . Duration
Administration
Significant
20 mglkg, o
) ) ) reduction in

BALB/c mice 4T1 homograft intraperitoneal, 23 days

dail tumor growth
aily

with low toxicity

Signaling Pathways and Mechanism of Action

The dual inhibition of USP2 and USP8 by LLK203 disrupts key signaling pathways that are
crucial for the survival and proliferation of breast cancer cells. USP2 and USP8 are
deubiquitinating enzymes (DUBSs) that remove ubiquitin tags from substrate proteins, thereby
rescuing them from proteasomal degradation. By inhibiting these DUBs, LLK203 promotes the
degradation of their oncogenic substrates.

In the context of breast cancer, two critical substrates of USP2 and USP8 are the Estrogen
Receptor Alpha (ERa) and the Human Epidermal Growth Factor Receptor 2 (Her2).[1] The
stability of these proteins is crucial for the growth of ER-positive and Her2-positive breast
cancers, respectively.

The following diagram illustrates the proposed signaling pathway and the points of intervention
by LLK203.
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(Recomblnant USP2 or USP8 LLK203 (various concentratlons) UquUItIn -AMC Substrate)

Measure Fluorescence
(Excitation: ~360 nm, Emission: ~460 nm)

Calculate IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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